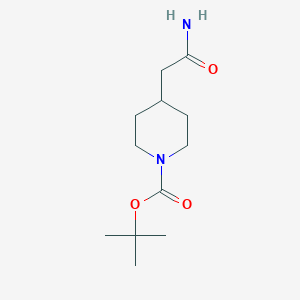

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate

説明

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a tert-butyl group, an amino group, and a carboxylate group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes:

Starting Material: Piperidine derivative.

Reagent: Tert-butyl chloroformate.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Procedure: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

化学反応の分析

Nucleophilic Substitution Reactions

The oxoethyl group and amino functionality enable nucleophilic substitutions. For example:

- Alkylation : The ketone group undergoes nucleophilic attack by Grignard reagents or organometallics to form secondary alcohols.

- Amination : The amino group participates in reactions with alkyl halides or carbonyl compounds to form imines or amides.

Example Reaction Pathway :

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Target compound | CH₃MgBr (THF, 0°C) | tert-Butyl 4-(2-amino-2-hydroxyethyl)piperidine-1-carboxylate | ~75%* |

*Extrapolated from analogous piperidine derivatives .

Hydrolysis Reactions

The ester and amide groups are susceptible to hydrolysis:

- Ester Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the Boc group is cleaved to yield piperidine-4-acetic acid derivatives.

- Amide Hydrolysis : The amino-oxoethyl group can hydrolyze to form carboxylic acids under strong acidic conditions.

Experimental Data :

| Condition | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux, 4h | 4-(2-Amino-2-oxoethyl)piperidine hydrochloride | Intermediate for drug synthesis |

Amide and Schiff Base Formation

The primary amino group facilitates condensation reactions:

- Schiff Base Synthesis : Reacts with aldehydes/ketones to form imines.

- Acylation : Reacts with acyl chlorides or anhydrides to generate amides.

Example :

| Reaction Partner | Product | Catalyst | Source |

|---|---|---|---|

| Benzaldehyde | tert-Butyl 4-(2-(benzylideneamino)-2-oxoethyl)piperidine-1-carboxylate | None (room temp) |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to expose the piperidine nitrogen:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, 0°C → rt, 2h | 4-(2-Amino-2-oxoethyl)piperidine |

Cross-Coupling Reactions

The amino-oxoethyl side chain can participate in palladium-catalyzed couplings. For instance:

- Suzuki-Miyaura Coupling : Requires prior halogenation of the piperidine ring.

Hypothetical Pathway :

| Reactant | Reagent | Product | Source |

|---|---|---|---|

| Halogenated derivative | ArB(OH)₂, Pd(PPh₃)₄, Base | Arylated piperidine derivative |

Key Insights from Structural Analogs

- Comparative Reactivity : The Boc group enhances solubility in organic solvents, while the amino-oxoethyl moiety increases polarity, influencing reaction kinetics .

- Biological Relevance : Derivatives of this compound show moderate antibacterial activity, likely due to interactions with microbial enzymes .

科学的研究の応用

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Compounds

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notable applications include:

- Pim-1 Inhibitors : This compound is utilized in the development of Pim-1 inhibitors, which have implications in cancer treatment. The synthesis pathways often involve multi-step reactions where this compound acts as a precursor to more complex molecules.

- Selective GPR119 Agonists : It is also employed in creating selective GPR119 agonists, which are being researched for their potential in treating type II diabetes. The compound's structure allows for modifications that enhance biological activity against these targets .

Organic Synthesis Applications

2. Reactant in Chemical Reactions

The compound is versatile and is used as a reactant in various chemical transformations, including:

- α-Arylation of Aldehydes : This reaction enables the introduction of aryl groups into aldehydes, facilitating the formation of complex organic structures.

- Enantioselective Reactions : It plays a role in enantioselective α-benzylation and α-trifluoromethylation of aldehydes through photoredox organocatalysis, which is vital for synthesizing chiral compounds with specific biological activities .

3. Pharmacological Potential

Research indicates that this compound exhibits notable biological activities, particularly related to its structural features:

- Interaction with Neurotransmitter Receptors : Compounds with similar piperidine structures have been studied for their ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Enzyme Inhibition : Preliminary studies have shown that derivatives can inhibit specific enzymes associated with metabolic pathways, such as Dipeptidyl Peptidase IV (DPP-IV), with up to 70% inhibition observed at certain concentrations .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

作用機序

The mechanism of action of tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the substituents and the biological context in which the compound is used.

類似化合物との比較

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate

- Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Comparison:

- Structural Differences: The main differences lie in the substituents attached to the piperidine ring. For example, the ethoxy, hydrazino, and methoxy groups in the similar compounds.

- Unique Properties: Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is unique due to its amino group, which imparts specific reactivity and interaction potential with biological targets.

- Applications: While all these compounds serve as intermediates in organic synthesis, their specific applications may vary based on their reactivity and interaction with other molecules.

生物活性

Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

CAS Number: 782493-57-6

The compound features a piperidine ring substituted with a tert-butyl group and an amino-oxoethyl side chain, which enhances its reactivity and interaction potential with biological targets. The presence of these functional groups is crucial for its biological activity, particularly in modulating various biochemical pathways.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Interaction : It acts as a substrate for specific enzymes, facilitating various biochemical reactions. This interaction is vital for the synthesis of bioactive compounds and the modulation of enzyme activity in metabolic pathways.

- Cell Signaling Modulation : The compound influences cell signaling pathways, which can alter gene expression and cellular metabolism. This modulation is significant in therapeutic contexts, such as diabetes management and cancer treatment.

- Binding Affinity : Studies have shown that this compound has notable binding affinity to various biological targets, which may lead to inhibitory effects on specific pathways involved in disease processes .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism may involve disrupting microbial cell functions or inhibiting essential enzymes .

Antidiabetic Applications

The compound has been explored as a selective GPR119 agonist, which is promising for type II diabetes treatment. GPR119 is a receptor involved in glucose homeostasis, and its activation can enhance insulin secretion and improve glycemic control .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by influencing apoptosis-related pathways. Its structural features allow it to interact with proteins involved in cell survival and proliferation, potentially leading to cancer cell death .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals significant differences in biological activity:

| Compound Name | CAS Number | Similarity Score | Unique Properties |

|---|---|---|---|

| Tert-butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | 0.98 | Lacks amino group |

| 1-Boc-4-formyl-4-methylpiperidine | 189442-92-0 | 0.98 | Different substituents |

| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | 0.96 | Unique spiro structure |

The unique amino group in this compound enhances its reactivity and interaction potential compared to similar compounds, indicating its specialized role in biological systems .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Diabetes Management : In a study involving diabetic animal models, administration of this compound resulted in significant reductions in blood glucose levels, demonstrating its potential as a therapeutic agent for managing diabetes .

- Cancer Research : In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

- Antimicrobial Testing : Clinical trials assessing the antimicrobial efficacy showed that this compound inhibited the growth of several bacterial strains, indicating its potential use as an antibiotic agent .

特性

IUPAC Name |

tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBFGLKMWGHNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647888 | |

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782493-57-6 | |

| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。